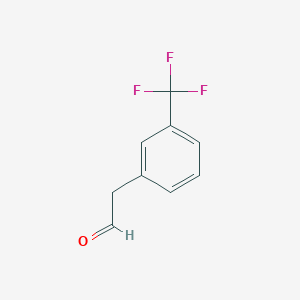

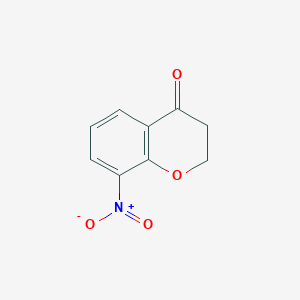

8-Nitro-4-chromanone

Overview

Description

8-Nitro-4-chromanone is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles The chromanone framework is significant in medicinal chemistry due to its diverse biological activities

Mechanism of Action

Target of Action

Chroman-4-one derivatives, to which 8-nitro-4-chromanone belongs, have been reported to exhibit a broad spectrum of significant biological and pharmaceutical activities . They have been found to interact with various receptors, and the type, number, and position of substituents connected to the chromanone core play a vital role in determining pharmacological activities .

Mode of Action

Chroman-4-one derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For instance, some chroman-4-one derivatives have been found to dissipate the bacterial membrane potential, resulting in the inhibition of macromolecular biosynthesis .

Biochemical Pathways

Chroman-4-one derivatives have been found to exhibit a broad range of biological and pharmaceutical activities, suggesting that they likely affect multiple biochemical pathways .

Result of Action

Chroman-4-one derivatives have been found to exhibit a broad range of biological and pharmaceutical activities, suggesting that they likely induce various molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

8-Nitro-4-chromanone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with DNA topoisomerase IV, an enzyme essential for DNA replication and cell division . The interaction between this compound and DNA topoisomerase IV results in the inhibition of the enzyme’s activity, leading to disruptions in DNA replication processes. Additionally, this compound has been shown to dissipate bacterial membrane potential, thereby inhibiting macromolecular biosynthesis . These interactions highlight the compound’s potential as an antibacterial agent.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts membrane potential and inhibits macromolecular biosynthesis, leading to cell death . In eukaryotic cells, this compound has been found to influence cell signaling pathways and gene expression. It can modulate the activity of transcription factors, thereby altering the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cellular energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to DNA topoisomerase IV, inhibiting its activity and preventing DNA replication . Additionally, this compound interacts with bacterial cell membranes, dissipating membrane potential and disrupting essential cellular processes . These interactions result in the inhibition of macromolecular biosynthesis and ultimately lead to cell death. The compound’s ability to modulate transcription factors and inhibit metabolic enzymes further contributes to its diverse biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Nitro-4-chromanone can be synthesized through several methods. One common approach involves the nitration of 4-chromanone using sulfuric acid and potassium nitrate at low temperatures. The reaction typically proceeds as follows:

Reaction Conditions: The reaction mixture is maintained at 0°C for 2 hours to ensure the selective nitration at the 8th position.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-Nitro-4-chromanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the chromanone ring, leading to ring-opening reactions.

Reduction: Catalytic hydrogenation or metal hydrides (e.g., sodium borohydride) are commonly used for reducing the nitro group.

Major Products Formed:

Reduction: 8-Amino-4-chromanone is a major product formed from the reduction of this compound.

Substitution: Depending on the nucleophile used, various substituted chromanones can be synthesized.

Scientific Research Applications

Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.

Biology: The compound has shown promise in biological assays, particularly in cancer research.

Industry: The compound’s reactivity makes it useful in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

8-Nitro-4-chromanone can be compared with other chromanone derivatives to highlight its uniqueness:

Similar Compounds: Other chromanone derivatives include 3-nitro-4-chromanone, 4-chromanone, and various substituted chromanones.

Uniqueness: The presence of the nitro group at the 8th position imparts distinct chemical reactivity and biological activity compared to other chromanone derivatives.

Properties

IUPAC Name |

8-nitro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMKEUBEHSMVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595551 | |

| Record name | 8-Nitro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90322-49-9 | |

| Record name | 8-Nitro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)

![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)